molecular formula C17H18ClN3O B3938740 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride

Cat. No.: B3938740
M. Wt: 315.8 g/mol
InChI Key: ASKBUYSFWOQSEN-UHFFFAOYSA-N
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Description

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride is a complex organic compound that belongs to the class of imidazobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with refluxing to ensure complete reaction . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides.

Major Products Formed

The major products formed from these reactions include substituted benzimidazoles, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride stands out due to its unique structural features, which confer specific biological activities and make it a valuable compound for research and industrial applications. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility and potential utility in different fields.

Properties

IUPAC Name

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.ClH/c21-16(13-6-2-1-3-7-13)12-20-15-9-5-4-8-14(15)19-11-10-18-17(19)20;/h1-9,16,21H,10-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKBUYSFWOQSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N(C2=N1)CC(C4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add bit by bit 0.3 g (7.5 mmol) of sodium borohydride to a suspension of 1.94 g (7 mmol) of 9-phenacyl-2,3-dihydroimidazo[1,2-a]benzimidazole in 15 ml of methanol over a period of thirty minutes at room temperature. Continue stirring for a further four hours and leave until the next day. Add 10 ml of 10% hydrochloric acid until a pH of 2-3 is obtained and evaporate the methanol. Treat the residue with a solution of ammonium hydroxide and extract with chloroform. Recrystallise from ethanol the residue from extraction.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride
Reactant of Route 2
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride
Reactant of Route 4
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride
Reactant of Route 5
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride
Reactant of Route 6
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride

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